molecular formula C18H22FNO3 B279500 1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol

1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol

Cat. No. B279500
M. Wt: 319.4 g/mol
InChI Key: ASGDTFCMGYZPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol is a chemical compound that is widely used in scientific research. It is a potent and selective β-AR (beta-adrenergic receptor) agonist, which means that it can activate the β-ARs in the body and produce a range of physiological effects. In

Mechanism of Action

1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol activates the β-ARs in the body, which are G protein-coupled receptors that are involved in the regulation of various physiological processes. Activation of the β-ARs leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates a range of target proteins and leads to a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol are diverse and depend on the tissue and cell type being studied. In the heart, β-AR activation leads to an increase in heart rate and contractility. In the lungs, β-AR activation leads to bronchodilation and increased airway resistance. In skeletal muscle, β-AR activation leads to increased glucose uptake and glycogenolysis. In adipose tissue, β-AR activation leads to lipolysis and increased thermogenesis.

Advantages and Limitations for Lab Experiments

1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol is a potent and selective β-AR agonist, which makes it a valuable tool for studying the physiological effects of β-AR activation. However, its potency and selectivity can also be a limitation, as it may produce effects that are too strong or specific for some experiments. Additionally, its synthesis can be challenging and time-consuming, which may limit its availability for some researchers.

Future Directions

There are several future directions for the research on 1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol. One direction is to investigate its effects on glucose and lipid metabolism in various tissues, as this may have implications for the treatment of metabolic disorders such as diabetes and obesity. Another direction is to explore its potential as a therapeutic agent for cardiovascular and respiratory diseases, as its ability to activate β-ARs may have beneficial effects in these conditions. Finally, further research is needed to elucidate the molecular mechanisms underlying its physiological effects, which may lead to the development of new drugs that target the β-AR signaling pathway.

Synthesis Methods

The synthesis of 1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol involves several steps. The first step is the protection of the hydroxyl group of 3-methoxybenzyl alcohol with a benzyl group. This is followed by the reaction of the protected alcohol with 2-fluorobenzyl bromide to form the corresponding ether. The benzyl group is then removed using palladium on carbon, and the resulting alcohol is reacted with 1-bromo-3-chloropropane to form the final product, 1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol.

Scientific Research Applications

1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol is widely used in scientific research as a β-AR agonist. It has been used to study the physiological effects of β-AR activation in various tissues, including the heart, lungs, and skeletal muscle. It has also been used to investigate the role of β-ARs in the regulation of glucose metabolism, lipid metabolism, and thermogenesis.

properties

Molecular Formula

C18H22FNO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol

InChI

InChI=1S/C18H22FNO3/c1-13(21)10-20-11-14-7-8-17(18(9-14)22-2)23-12-15-5-3-4-6-16(15)19/h3-9,13,20-21H,10-12H2,1-2H3

InChI Key

ASGDTFCMGYZPKV-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC)O

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC)O

Origin of Product

United States

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